Compound Description: PyDA is a novel diamine monomer used in the synthesis of co-polyimides. [] These co-polyimides, synthesized using PyDA, 4,4’-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), and 4,4’-oxydianiline (ODA), exhibit varying thermal and mechanical properties based on their composition. [] Increasing the amount of pyridinyl groups in the co-polymer leads to increased crystallinity and hydrophilicity. []
Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) agonist, exhibiting both hyperalgesic and analgesic effects in rats. [] This dual effect is linked to its plasma and brain concentration-time profiles and its occupancy of 5-HT1A receptors. [] F 13640 demonstrates pain-modulating effects, initially inducing hyperalgesia followed by paradoxical analgesia. []
Compound Description: This compound is a derivative of N-(pyridin-4-ylmethyl)benzamide that forms a ladder-type network structure in its crystal form due to hydrogen bonding with water molecules. [] It also exhibits aromatic π–π stacking interactions. []
Compound Description: This sulfonamide derivative is structurally characterized by the dihedral angle between its pyridine rings. [] In its crystal structure, the molecules are interlinked via N—H⋯N hydrogen bonds, forming zigzag chains. []
Compound Description: GR-55562 serves as a starting point for the development of selective 5-HT1B receptor antagonists. [] This compound displays neutral antagonist activity at h5-HT1B receptors. [] Modification of its structure by O-methylation or alterations to the alkylamino side chain can significantly influence its intrinsic activity at the h5-HT1B receptor. []
Compound Description: This compound is an N-(pyridinylmethyl)benzamide derivative that demonstrates conformational flexibility in its crystal structure, with two independent molecules exhibiting different orientations of the pyridine ring concerning the benzene ring. []
Compound Description: Compound 1f exhibits potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It demonstrates a rapid, concentration-dependent bactericidal effect, significantly reducing bacterial counts even at low concentrations. [] Notably, 1f's bactericidal effect against MRSA highlights its potential as a treatment option for infections caused by this resistant bacterium. []
Compound Description: Similar to 1f, 1g exhibits bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It demonstrates a concentration-dependent bactericidal effect, effectively reducing bacterial counts, especially at higher concentrations. [] This finding suggests that 1g, along with 1f, could be a promising candidate for developing new treatments for MRSA infections. []
Compound Description: As with 1f and 1g, compound 1h displays bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] It shows a concentration-dependent bactericidal effect, effectively reducing bacterial counts at higher concentrations. [] These results, together with those of 1f and 1g, suggest that these compounds hold promise as potential starting points for developing novel treatments against MRSA infections. []
Compound Description: This compound acts as a multidentate ligand in a sodium coordination complex. [] It features a quinoline moiety with sulfonate, hydroxyl, and bis(pyridin-2-ylmethyl)amine functionalities, providing multiple coordination sites for metal ions. [] This ligand forms a stable complex with sodium, highlighting its chelating ability. []
Compound Description: This compound represents a series of derivatives containing various substitutions at the 7' position of the benzothiazole ring. [, ] This series exhibits anthelmintic and anti-inflammatory activities. [, ] The variations in substituents at the 7' position likely contribute to differences in potency and pharmacological profiles within this series. [, ]
Compound Description: Compound 4a demonstrates promising antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, common plant pathogens. [] Its efficacy against these fungi makes it a potential lead for developing novel antifungal agents for agricultural use, addressing the critical need for new solutions to combat plant diseases and protect crop yields. []
Compound Description: Similar to 4a, 4c exhibits antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. [] Its activity against these fungi further supports the potential of this class of compounds as antifungal agents for agricultural applications. [] The variations in the substituents on the phenyl ring, such as the isopropyl group in 4c, may contribute to differences in their antifungal potency and spectrum of activity. []
Compound Description: Compound 4d also exhibits antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, further strengthening the potential of this class of compounds as antifungal agents. [] The presence of different substituents on the phenyl ring, such as the methoxy group in 4d, suggests a structure-activity relationship study, exploring how modifications to this portion of the molecule affect its antifungal properties. []
Compound Description: As with the other compounds in this series (4a, 4c, 4d), 4h displays antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. [] This consistent antifungal activity within this series of compounds suggests a shared mechanism of action and supports their potential as valuable leads for developing novel antifungal agents for agricultural use. []
Compound Description: ICA-27243 is a selective activator of the neuronal M current and KCNQ2/Q3 potassium channels. [] It effectively reduces seizure-like activity in an ex vivo model and demonstrates anticonvulsant activity in an in vivo mouse model. [] These findings highlight ICA-27243 as a promising candidate for developing new antiepileptic drugs. []
Compound Description: LY2444296 acts as a selective κ-opioid receptor antagonist, effectively preventing the grooming deficits induced by the κ-agonist salvinorin A in mice. [] Moreover, it exhibits anti-anhedonic effects by decreasing immobility in the forced swim test. [] These findings suggest LY2444296's potential therapeutic use in treating conditions associated with anhedonia and other κ-opioid receptor-mediated disorders. []
Compound Description: Like LY2444296, LY2795050 acts as a selective κ-opioid receptor antagonist. [] It effectively reverses the grooming deficits induced by the κ-agonist salvinorin A in mice and demonstrates anti-anhedonic effects in the forced swim test. [] These results suggest that LY2795050, along with LY2444296, may hold therapeutic potential for conditions associated with κ-opioid receptor dysfunction. []
N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)
Compound Description: AACBA functions as a potent P2X7 receptor antagonist. [] It effectively inhibits both human and rat P2X7 receptor activity, demonstrating efficacy in reducing inflammatory responses and pain in preclinical models. [] While AACBA shows promising anti-inflammatory and analgesic effects, its inability to reverse established nerve injury-induced pain suggests limitations in its therapeutic application for certain chronic pain conditions. []
Compound Description: This compound serves as a central scaffold for a series of novel oxazolidinone derivatives incorporating a thieno-pyridine ring system. [] This series exhibits promising antimicrobial activity against a panel of Gram-positive bacteria. [] Specific derivatives, particularly the acetyl, methanesulfonamide, and p-toluenesulfonamide derivatives, demonstrate potent antibacterial activity, highlighting their potential as leads for developing novel antibacterial agents. []
Compound Description: This compound displays activity against a variety of cancers, including seminomas [] and anaplastic thyroid cancer []. It also shows potential in treating diseases mediated by angiotensin II, such as congestive heart failure, cardiac hypertrophy, and renal diseases [, ]. Additionally, it acts as a PDGF receptor tyrosine kinase inhibitor and may be used in combination with other antihypertensive drugs [, ].
Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under development for treating various cancers. [] This compound demonstrates favorable preclinical pharmacokinetic properties, including good oral bioavailability and metabolic stability in multiple species. [] GDC-0449's ability to inhibit Hh signaling, a pathway often dysregulated in cancer, makes it a promising candidate for further clinical development. []
Compound Description: This compound is characterized by its specific spatial arrangement of rings, with the pyridine ring nearly perpendicular to the imidazole ring. [] The crystal structure reveals the adoption of half-chair conformations by both imidazole and triazine rings. [] Intermolecular hydrogen bonds, specifically N-H…O, C-H…O, and C-H…π interactions, contribute to the stability of the crystal structure. []
Compound Description: VNO is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used to treat various blood cancers. [] It forms through the oxidation of venetoclax and can further rearrange to form venetoclax hydroxylamine impurity (VHA). []
Compound Description: VHA, like VNO, is a potential oxidative impurity of venetoclax. [] It forms from the rearrangement of VNO through a Meisenheimer rearrangement. [] The presence of these impurities highlights the need for careful control and monitoring during venetoclax synthesis and storage. []
Compound Description: M27 is a major human metabolite of venetoclax, primarily formed by CYP3A4. [] Despite its prevalence in humans, M27 is considered a disproportionate metabolite compared to preclinical species. [] It is not expected to possess significant pharmacological activity. []
Compound Description: M30 is a significant metabolite of venetoclax, formed through nitro reduction. [] It represents a considerable portion of the administered dose recovered in feces, suggesting it is a major elimination pathway for venetoclax. []
30. 3-chloro-N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Compound 4)* Compound Description: Compound 4, containing two hydroxamate functional groups, shows inhibitory activity against metallo-β-lactamase from Bacillus anthracis (Bla2). [] It interacts with zinc ions in the active site of Bla2, leading to competitive inhibition of the enzyme. []
31. N-hydroxy-4-(7-(hydroxyamino)-7-oxoheptyl)-3-methoxybenzamide (Compound 6)* Compound Description: Compound 6, similar to Compound 4, possesses dihydroxamic acid moieties and demonstrates inhibitory activity against metallo-β-lactamase from Bacillus anthracis (Bla2). [] It binds to zinc ions in the active site, competitively inhibiting the enzyme. []
Compound Description: This compound, a polydentate Schiff base, exhibits intramolecular hydrogen bonding and pi-pi interactions in its crystal structure. []
Compound Description: This salicylanilide derivative exhibits potent inhibitory activity against the signal transducer and activator of transcription 3 (STAT3) signaling pathway in A549 lung cancer cells. [] By blocking STAT3 activation and transcriptional function, it induces apoptosis and inhibits the growth of lung cancer cells, suggesting potential as an anti-cancer agent. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.